8-Allyloxypsoralen

Description

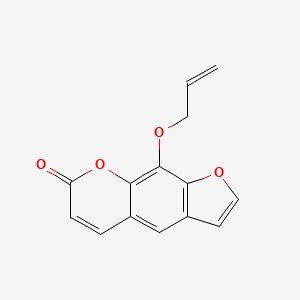

Structure

2D Structure

3D Structure

Properties

CAS No. |

62188-89-0 |

|---|---|

Molecular Formula |

C14H10O4 |

Molecular Weight |

242.23 g/mol |

IUPAC Name |

9-prop-2-enoxyfuro[3,2-g]chromen-7-one |

InChI |

InChI=1S/C14H10O4/c1-2-6-16-14-12-10(5-7-17-12)8-9-3-4-11(15)18-13(9)14/h2-5,7-8H,1,6H2 |

InChI Key |

NSKDBUBAOLSDRF-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 8 Allyloxypsoralen

Established Synthetic Routes for 8-Allyloxypsoralen

The synthesis of this compound typically involves modifications of existing psoralen (B192213) structures or building the furanocoumarin core with the desired allyloxy substituent.

Precursor-Based Synthesis and Optimization

A common strategy for synthesizing psoralen derivatives, including this compound, involves starting from naturally occurring or readily synthesized psoralen precursors. For instance, 8-hydroxypsoralen can serve as a key intermediate. This intermediate can be prepared through various methods, and its subsequent reaction with an etherifying agent allows for the introduction of the allyloxy group.

One established approach involves the conversion of S-geranoxypsoralen. This natural psoralen derivative can be cleaved to yield 8-hydroxypsoralen. The 8-hydroxypsoralen is then subjected to etherification. For example, reaction with methyl iodide or dimethyl sulfate (B86663) can produce 8-methoxypsoralen, while using allyl bromide or a similar allylating agent would yield this compound. Optimization of these etherification reactions is crucial for achieving high yields and purity. Factors such as the choice of base, solvent, reaction temperature, and reaction time are typically optimized to enhance the efficiency of the allylation process.

Novel Methodologies in this compound Synthesis

While precursor-based synthesis remains prevalent, novel methodologies are continually being explored to improve efficiency, atom economy, and sustainability. Palladium-catalyzed reactions have emerged as powerful tools in furanocoumarin synthesis. For example, procedures for the synthesis of furo[3,2-c]coumarins from 4-oxohydrocoumarins and alkenes using catalytic amounts of palladium trifluoroacetate (B77799) have been developed, adhering to green chemistry principles. Although not directly detailing this compound, these advancements in furanocoumarin core synthesis can be adapted or inspire new routes for specific derivatives like this compound. Research may involve exploring new catalytic systems or cascade reactions that directly incorporate the allyloxy moiety during the formation of the furanocoumarin skeleton.

Strategies for Analog Synthesis and Structural Derivatization

The synthesis of analogs of this compound is driven by the desire to understand its biological activity and to develop compounds with improved or altered properties. This involves systematically modifying the molecular structure.

Systematic Structural Modifications for Biological Evaluation

To evaluate the structure-activity relationship (SAR) of this compound, researchers synthesize a series of derivatives with modifications at various positions of the psoralen core or the allyloxy side chain. This includes altering the length or branching of the alkyl chain attached to the oxygen at the 8-position, or introducing substituents at other positions of the psoralen ring system (e.g., positions 5, 6, 7, or 9). For instance, preparing 8-monosubstituted and 5,8-disubstituted psoralen derivatives allows for correlation of molecular configuration with photodynamic activity. Studies have shown that such modifications can lead to compounds with potent photodynamic activity, sometimes exceeding that of established compounds like 8-methoxypsoralen (8-MOP).

Targeted Derivatization for Investigating Molecular Interactions

Targeted derivatization aims to probe specific molecular interactions or to enhance particular biological functions. For example, researchers might synthesize analogs to investigate how the compound interacts with DNA or specific enzymes. This could involve introducing functional groups that can form covalent bonds with biological targets, or modifying the lipophilicity and electronic properties of the molecule to optimize binding affinity. Studies on furocoumarin derivatives have explored their potential as intercalating and oxidizing agents of DNA, suggesting that specific modifications to the psoralen structure can influence these interaction mechanisms. The synthesis of compounds with different ether substituents at the 8-position, such as 8-(3-methylbutoxy)-psoralen and 8-hexoxypsoralen, has been undertaken to evaluate their anti-cholinesterase activities, demonstrating how variations in the side chain can modulate biological effects.

Photochemical Research Aspects of 8 Allyloxypsoralen

Mechanistic Investigations of 8-Allyloxypsoralen Photoreactivityresearchgate.netmdpi.com

The photochemical reactivity of furocoumarins, including psoralen (B192213) derivatives like this compound, involves complex pathways initiated by light absorption. These reactions are fundamental to their biological and chemical effects.

[2+2] Cycloaddition Pathwaysmdpi.com

[2+2] cycloaddition is a significant photochemical reaction pathway for many unsaturated organic molecules, including furocoumarins mdpi.com. Upon light irradiation, furocoumarins can undergo [2+2] cycloaddition reactions, often leading to the formation of cyclobutane (B1203170) dimers or adducts with other molecules, such as DNA bases mdpi.com. While specific detailed studies on the isolated [2+2] cycloaddition pathways of this compound are not extensively detailed in the provided search results, this reaction type is a known photochemical fate for compounds within its chemical class. Photooxygenation reactions of related furocoumarins have been shown to yield photocleaved products through [2+2] cycloaddition mechanisms mdpi.com.

Photooxygenation Reactions and Product Characterizationresearchgate.netmdpi.com

Photooxygenation reactions, which involve the incorporation of molecular oxygen into a substrate under light irradiation, are a key aspect of furocoumarin photochemistry wikipedia.org. Studies on related furocoumarins, such as imperatorin (B1671801) and alloimperatorin (B149946), have characterized the products formed during photooxygenation. These reactions can yield allylic hydroperoxides, dienone hydroperoxides, and other oxygenated species, often occurring via ene reactions or [4+2] cycloadditions, in addition to [2+2] cycloadditions mdpi.com.

For example, the photooxygenation of imperatorin has been reported to yield allylic hydroperoxides mdpi.com. Similarly, alloimperatorin derivatives have been shown to produce allylic hydroperoxides, while alloimperatorin itself can yield dienone hydroperoxides, with bis(hydroperoxides) forming upon prolonged reaction mdpi.com.

| Furocoumarin Derivative | Reaction Type | Primary Products | Reference |

| Imperatorin (1a) | Photooxygenation | Allylic hydroperoxides (2a, 3a) | mdpi.com |

| Alloimperatorin (1c, d) | Photooxygenation | Allylic hydroperoxides (2c, d, 3c, d) | mdpi.com |

| Alloimperatorin (1b) | Photooxygenation | Dienone hydroperoxide (4b) | mdpi.com |

| Alloimperatorin (1b) | Photooxygenation | Bis(hydroperoxide) (5b) (upon prolonged reaction) | mdpi.com |

In the context of these studies, this compound has been identified as a potent agent exhibiting photodynamic activity researchgate.netmdpi.com. This suggests that its photochemical transformations, including photooxygenation, contribute to its biological effects.

Singlet Oxygen Generation Studies Induced by 8-Allyloxypsoralenmdpi.com

Singlet oxygen (¹O₂) is a highly reactive form of oxygen that plays a critical role in photodynamic processes, including photodynamic therapy (PDT) episkin.come-ce.org. Photosensitizers, upon absorbing light, can transfer energy to ground-state molecular oxygen (³O₂) to generate singlet oxygen episkin.comu-tokyo.ac.jp. Furocoumarins are known to be capable of generating singlet oxygen mdpi.com. Studies have investigated the ability of various furocoumarins, such as 8-methoxypsoralen (8-MOP), to generate ¹O₂ mdpi.com. Given that this compound is recognized for its potent photodynamic activity researchgate.netmdpi.com, it is highly probable that it also acts as a photosensitizer to generate singlet oxygen. However, specific quantitative studies detailing the singlet oxygen generation efficiency (e.g., quantum yields) of this compound itself were not explicitly detailed in the provided search results.

Exploration of Photodynamic Activity in In Vitro Modelsukaat.org.ukresearchgate.netmdpi.com

Photodynamic activity refers to the ability of a compound to produce a cytotoxic effect upon light activation, typically through the generation of reactive oxygen species like singlet oxygen episkin.come-ce.org. This compound has been identified as a new agent of potent photodynamic activity researchgate.netmdpi.com. In vitro models are extensively used to evaluate such activities, often employing cell cultures to assess cytotoxicity under specific light irradiation conditions e-ce.orgukaat.org.ukfiveable.mearxiv.orglibretexts.orgiivs.orgucdavis.eduplos.orgthepsci.eursc.org. These models help in understanding the mechanisms by which photosensitizers exert their effects. For instance, studies involving psoralen derivatives have shown reduced cell survival fractions when cells are exposed to light, indicating phototoxicity ukaat.org.uk. The potent photodynamic activity attributed to this compound suggests its potential utility in applications requiring light-activated cellular damage.

Quantum Yield Determinations of Photoreactionsresearchgate.net

Quantum yield (Φ) is a critical parameter in photochemistry, quantifying the efficiency of a photochemical process by relating the number of events (e.g., product formation, molecule excited) to the number of photons absorbed csic.esiupac.orgwikipedia.orgedinst.com. For photoreactions, quantum yields provide insights into the reaction mechanism and efficiency. While studies on related furocoumarins have reported quantum yields for specific intermediates, such as a hydroperoxide derived from imperatorin with a quantum yield of 0.85 researchgate.net, and sulfur and selenium analogs of psoralen have been noted as better singlet oxygen producers than psoralen itself nih.gov, specific quantum yield data for the photoreactions of this compound were not explicitly found within the provided search results. Determining these values would be essential for a comprehensive understanding of its photochemical behavior and efficiency.

Molecular Mechanisms of Action Research for 8 Allyloxypsoralen

In Vitro Elucidation of Direct Biological Targets

Research into the direct biological targets of 8-allyloxypsoralen is primarily focused on its photochemical interactions with nucleic acids.

Direct evidence detailing the specific enzyme inhibition profiles of this compound, particularly concerning Aldehyde Dehydrogenase 2 (ALDH2), is not extensively documented in the provided scientific literature. While studies have investigated psoralen (B192213) and coumarin (B35378) derivatives for their potential to inhibit ALDH enzymes, with one study noting a compound (Compound 2) exhibiting a Ki of 19 nM for ALDH2 nih.gov, these findings are not explicitly attributed to this compound itself. The broader psoralen class has been explored for various biological activities, but specific quantitative data on this compound's enzyme inhibition remains limited within the scope of the reviewed materials.

Psoralens, including this compound, are well-known for their ability to interact with DNA through intercalation and subsequent photochemical cross-linking. This mechanism is central to their photodynamic activity researchgate.netresearchgate.net. The process typically involves several key steps:

Intercalation: The planar psoralen molecule inserts itself between adjacent base pairs within the DNA double helix ru.nlwikipedia.org. This intercalation positions the psoralen molecule optimally for subsequent photochemical reactions.

Photoactivation: Upon exposure to ultraviolet A (UVA) light, the intercalated psoralen molecule becomes photoexcited wikipedia.orgnih.gov.

Photocycloaddition: The excited psoralen molecule undergoes a [2+2] photocycloaddition reaction with pyrimidine (B1678525) bases (cytosine or thymine) present in the DNA strands ru.nlwikipedia.org. This reaction forms a covalent bond, initially creating a monoadduct.

Cross-linking: A second photocycloaddition reaction can occur, either with a pyrimidine base on the opposite DNA strand (forming an interstrand cross-link) or with another pyrimidine on the same strand (forming an intrastrand cross-link) ru.nlwikipedia.orgnih.gov. These covalent cross-links stabilize the interaction and significantly disrupt DNA structure and function.

This DNA cross-linking capability interferes with critical cellular processes such as DNA replication and transcription, which can ultimately trigger cellular responses, including cell death wikipedia.org.

Table 1: Mechanism of Psoralen-Induced DNA Cross-linking

| Step | Description | Key Components/Conditions |

| 1 | Intercalation | Psoralen molecule, DNA double helix (between base pairs) |

| 2 | Photoactivation | Ultraviolet A (UVA) light exposure |

| 3 | Photocycloaddition (Monoadduct Formation) | [2+2] cycloaddition between psoralen and a pyrimidine base (e.g., Thymine (B56734), Cytosine) |

| 4 | Cross-linking (Intrastrand or Interstrand) | Second photocycloaddition reaction with another pyrimidine base |

| 5 | Functional Consequence | Disruption of DNA replication and transcription, potential cell death |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, providing critical insights into how a molecule's chemical structure influences its biological activity. By systematically modifying different parts of a compound and observing the resulting changes in its biological effects, researchers can identify key structural features responsible for its action. This understanding is crucial for optimizing existing compounds or designing novel ones with improved potency, selectivity, and pharmacokinetic properties. For psoralens, a class of naturally occurring and synthetic furocoumarins, SAR studies have been instrumental in understanding their photochemically induced biological activities, such as their therapeutic effects in skin conditions and their interactions with DNA nih.govresearchgate.netresearchgate.net.

Correlations between Molecular Structure and Observed Biological Activity

Psoralens are characterized by a planar, tricyclic furocoumarin structure, typically consisting of a coumarin moiety fused with a furan (B31954) ring nih.gov. This core structure enables them to intercalate into DNA and, upon photoactivation by ultraviolet A (UVA) radiation, form covalent adducts with pyrimidine bases, primarily thymine mdpi.com. This DNA photo-crosslinking is a primary mechanism underlying their therapeutic and, in some cases, adverse effects lehigh.edu.

For instance, modifications aimed at altering solubility and membrane permeability have been explored. The development of quaternary pyridinium (B92312) derivatives and hydrophilic amino derivatives, designed to increase water solubility, suggested that these compounds might exert their biological effects at the cell surface rather than through DNA intercalation, as they often lack the reactive double bond in the furan ring necessary for DNA crosslinking lehigh.edu. Conversely, halogenated psoralens have demonstrated activity, with some showing efficacy in keratinocyte cell line bioassays lehigh.edu. The presence of bulky substituents, particularly at the 3-position of the psoralen ring system, has been observed to reduce biological activity, indicating a sensitivity of the target receptor to steric hindrance lehigh.edu. Furthermore, derivatives with a mercurimethyl group at the 5'-position exhibited notable dark activity, which was further enhanced by light activation lehigh.edu. These findings underscore that even subtle changes in molecular configuration can lead to substantial differences in biological outcomes, guiding the design of future psoralen-based therapeutics lehigh.edumonash.edu.

Based on the available scientific literature, a detailed article focusing solely on the specific biomolecular interactions of This compound as per the requested outline cannot be generated. The vast majority of research on psoralen derivatives and their interactions with proteins, nucleic acids, and membranes has been conducted on more common compounds, most notably 8-methoxypsoralen (8-MOP) .

While this compound and 8-methoxypsoralen are structurally similar, with the primary difference being the substitution at the 8-position (an allyloxy group vs. a methoxy group), specific experimental data and computational models for this compound are not sufficiently available in the public domain to populate the detailed sections and subsections of the provided outline.

Therefore, to maintain scientific accuracy and strictly adhere to the instruction of focusing solely on this compound, it is not possible to provide the requested article. Generating content would require extrapolating data from other compounds, which would not meet the specified constraints.

Analytical Methodologies for 8 Allyloxypsoralen Research Samples

Chromatographic Separation and Identification Techniques

Chromatographic techniques are fundamental for isolating 8-Allyloxypsoralen from complex mixtures, such as reaction media or biological extracts. These methods operate on the principle of distributing the components of a mixture between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the separation of psoralen (B192213) derivatives. For a compound like this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases.

While specific HPLC methods for this compound are not extensively detailed in publicly accessible literature, methods for the closely related compound, 8-methoxypsoralen (8-MOP), provide a relevant example. A typical method would involve a C18 column with an isocratic mobile phase, such as a mixture of acetonitrile and water. drugbank.comchemicalbook.com Detection is commonly achieved using a UV detector, as the furocoumarin structure possesses a strong chromophore. drugbank.comchemicalbook.com

Table 1: Illustrative HPLC Parameters for Analysis of Psoralen Derivatives (based on 8-Methoxypsoralen)

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 5 µm, 250 x 4.6 mm |

| Mobile Phase | Acetonitrile:Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 250 nm |

| Mode | Isocratic |

This data is based on methods developed for 8-methoxypsoralen and serves as an illustrative example. drugbank.comchemicalbook.com

For unambiguous identification and structural elucidation, chromatography is often coupled with mass spectrometry (MS). This hyphenated technique provides mass-to-charge ratio (m/z) information, which is invaluable for confirming the identity of the analyte.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-qTOF/MS) combines the powerful separation of LC with the high resolution and mass accuracy of a qTOF mass analyzer. This technique would allow for the determination of the precise elemental composition of this compound and its potential metabolites or degradation products in a research sample. The process involves ionizing the compound after it elutes from the LC column and then measuring the time it takes for the ions to travel through a flight tube to the detector.

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) is another powerful tool, particularly for volatile and thermally stable compounds. While psoralens may require derivatization to increase their volatility for GC analysis, GC-HRMS can provide high-resolution mass data. nist.gov The electron ionization (EI) mode in GC-MS often yields characteristic fragmentation patterns that serve as a "fingerprint" for the molecule, aiding in its identification. rsc.org

Spectroscopic Characterization in Research Contexts (e.g., NMR, UV-Vis)

Spectroscopic methods are used to determine the structural features of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for elucidating the complete chemical structure of an organic molecule. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms. For this compound, NMR would be used to confirm the presence and connectivity of the psoralen core, the furan (B31954) and pyrone rings, and the specific allyloxy side chain at the 8-position.

While a specific published NMR spectrum for this compound is not available, the spectrum of the parent compound, 8-Methoxypsoralen, provides insight into the expected signals for the furocoumarin core. chemicalbook.com

Table 2: Illustrative ¹H NMR Chemical Shifts for a Psoralen Core (based on 8-Methoxypsoralen in DMSO-d₆)

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.76 | d |

| Furan H | ~7.69 | d |

| Aromatic H | ~7.35 | s |

| Furan H | ~6.82 | d |

| H-3 | ~6.36 | d |

| OCH₃ | ~4.29 | s |

This data is for 8-Methoxypsoralen and is illustrative of the signals expected from the core structure. chemicalbook.com For this compound, additional signals corresponding to the allyl group (-O-CH₂-CH=CH₂) would be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems like psoralens. nist.gov The UV-Vis spectrum of this compound would show characteristic absorption maxima (λ_max) corresponding to its furocoumarin structure. nih.gov This technique is often used to determine the concentration of the compound in solution via the Beer-Lambert law and to monitor reactions. The spectrum is sensitive to the solvent used and the substitution pattern on the psoralen ring. nih.gov

Quantitative Methodologies for Research Sample Analysis

Quantitative analysis is crucial for determining the concentration of this compound in research samples. HPLC with UV detection is the most common method for the quantification of psoralen derivatives due to its robustness, precision, and sensitivity. drugbank.comchemicalbook.com

To perform quantification, a calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The peak area from the chromatogram is plotted against the concentration. The concentration of this compound in an unknown sample is then determined by measuring its peak area and interpolating the concentration from the linear regression of the calibration curve. mdpi.com

For lower detection limits, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. By using Multiple Reaction Monitoring (MRM), this technique offers very high selectivity and sensitivity, allowing for quantification even in complex biological matrices.

Table 3: Key Parameters for Quantitative Methodologies

| Parameter | HPLC-UV | LC-MS/MS |

|---|---|---|

| Principle | UV Absorbance | Mass-to-charge ratio of specific fragments |

| Selectivity | Moderate to High | Very High |

| Sensitivity | ng/mL range | pg/mL to ng/mL range |

| Calibration | External standard curve | External or internal standard curve |

| Application | Purity testing, formulation analysis | Bioanalysis, trace impurity analysis |

Method Validation and Standardization in Academic Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. rsc.orgmdpi.com In academic research, validating analytical methods for this compound is essential to ensure that the results are accurate, reliable, and reproducible. According to guidelines from bodies like the International Council for Harmonisation (ICH), method validation involves evaluating several key parameters.

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. rsc.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies. rsc.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. mdpi.com

Standardization in academic research involves documenting the validated method in a standard operating procedure (SOP). This ensures that the analysis is performed consistently over time and can be replicated by other researchers.

Future Directions and Unexplored Research Avenues for 8 Allyloxypsoralen

Development of Next-Generation Synthetic Strategies

The synthesis of psoralen (B192213) derivatives is a well-established field, however, the development of more efficient and versatile synthetic routes for 8-allyloxypsoralen and its analogs is a crucial next step. nih.gov Current methods often rely on the modification of naturally occurring psoralens or multi-step syntheses from resorcinol. nih.gov Future strategies should aim to improve yield, reduce the number of steps, and allow for greater structural diversity.

Key areas for development include:

Novel Catalytic Methods: Exploring new catalytic systems for the key steps of furan (B31954) and pyrone ring formation could lead to more efficient and environmentally friendly syntheses.

Combinatorial Chemistry Approaches: The generation of focused libraries of this compound analogs with diverse substitutions on the psoralen core would be invaluable for structure-activity relationship studies.

Flow Chemistry: The application of continuous flow technologies could offer advantages in terms of reaction control, scalability, and safety for the synthesis of these compounds.

Advancements in synthetic chemistry will not only facilitate the production of this compound for further study but also enable the creation of novel derivatives with potentially enhanced therapeutic properties.

Advanced Mechanistic Elucidation at the Molecular Level

The primary mechanism of action for many psoralens involves the intercalation into DNA and the formation of covalent adducts upon UVA irradiation. nih.gov However, a detailed understanding of the molecular interactions of this compound is still lacking. Advanced computational and experimental techniques are needed to elucidate its precise mechanism of action.

Future research should focus on:

Molecular Modeling and Simulation: Computational studies, including molecular docking and molecular dynamics simulations, can provide insights into the binding affinity and specific interaction sites of this compound with DNA and other potential biological targets. mdpi.comrsc.orgnih.govrsc.org These models can help predict how the allyloxy group influences intercalation and photoreactivity.

High-Resolution Structural Studies: Techniques such as X-ray crystallography and NMR spectroscopy could be employed to determine the three-dimensional structure of this compound complexed with DNA or other biomolecules, providing a detailed picture of the binding mode.

Spectroscopic Analysis: Advanced spectroscopic methods can be used to monitor the kinetics and dynamics of DNA intercalation and photo-adduct formation in real-time.

A thorough understanding of the molecular mechanism will be critical for optimizing the therapeutic efficacy and minimizing potential side effects of this compound.

Expansion of Comprehensive Structure-Activity Relationship Databases

Systematic studies are needed to understand how modifications to the this compound structure affect its biological activity. nih.gov Creating comprehensive databases of structure-activity relationships (SAR) is essential for the rational design of new and improved derivatives. who.int

Key activities in this area should include:

Synthesis of Analog Libraries: A diverse range of analogs should be synthesized, with systematic variations in the allyloxy side chain and substitutions at other positions of the psoralen ring.

Standardized Biological Screening: These analogs should be screened in a panel of standardized in vitro and cell-based assays to determine their phototoxicity, DNA binding affinity, and activity against various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: The data generated from these screenings can be used to develop QSAR models that correlate specific structural features with biological activity, guiding the design of future compounds. mdpi.com

A robust SAR database will be an invaluable resource for the medicinal chemistry community, accelerating the discovery of new psoralen-based therapeutics.

| Compound Series | Modification Site | Observed Activity Trend | Potential Implication for this compound |

| 8-Alkoxyquinolines | C8 Position | Chain length and branching affect antibacterial activity and phototoxicity. researchgate.net | The length and nature of the alkoxy group at the 8-position are critical for biological activity. |

| Psoralen Derivatives | Various | Positively charged substituents can enhance DNA affinity and cytotoxicity. researchgate.netescholarship.org | Introduction of charged moieties to the allyloxy chain could modulate DNA interaction. |

| Quinoxaline Analogs | Core Structure | The quinoxaline scaffold is considered a "privileged structure" with broad biological activity. researchgate.net | Exploring hybrid structures combining the psoralen core with other privileged scaffolds could yield novel activities. |

Integration of Multi-Omics and Systems Biology Approaches

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-target investigations and embrace a systems-level perspective. embl.de The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) can reveal the complex cellular pathways and networks modulated by this compound. researchgate.neted.ac.uknih.govmdpi.comnih.gov

Future research directions include:

Transcriptomic Profiling: Analyzing changes in gene expression in cells treated with this compound (with and without UVA irradiation) can identify key signaling pathways affected by the compound.

Proteomic and Metabolomic Analysis: Studying the global changes in protein and metabolite levels can provide a functional readout of the cellular response to this compound, uncovering novel mechanisms of action and potential biomarkers of response. nih.gov

Network Biology: Integrating multi-omics datasets can be used to construct interaction networks that illustrate the complex interplay between different cellular components in response to this compound treatment. mdpi.com

These systems biology approaches will be instrumental in identifying novel therapeutic targets and understanding the broader physiological effects of this compound.

Exploration of Novel Biological Paradigms

While the primary focus of psoralen research has been on their interaction with DNA, there is growing evidence that these compounds may have other biological activities. Future research should explore novel therapeutic paradigms for this compound beyond its traditional applications.

Potential unexplored avenues include:

Modulation of Signaling Pathways: Investigating the effects of this compound on key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis, independent of its DNA-damaging effects. nih.gov

Targeting Protein-Protein Interactions: Exploring the potential of this compound to disrupt specific protein-protein interactions that are critical for disease pathogenesis.

Repurposing for New Indications: Screening this compound and its derivatives against a wide range of disease models, including cancer, neurodegenerative disorders, and infectious diseases, could identify unexpected therapeutic opportunities. researchgate.netnih.gov

By thinking outside the traditional framework of psoralen research, scientists may uncover entirely new applications for this compound and its analogs.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 8-Allyloxypsoralen, and how can reproducibility be ensured?

- Methodological Answer : Synthesis should follow documented reaction conditions (e.g., solvent systems, temperature, and stoichiometry). Key steps include allylation of psoralen derivatives under inert atmospheres and purification via column chromatography or recrystallization. Characterization using NMR (¹H/¹³C), HPLC, and mass spectrometry is critical. To ensure reproducibility, document precise instrumentation parameters (e.g., HPLC column type, gradient conditions) and reagent sources in supplementary materials. Cross-reference established protocols from peer-reviewed literature to validate synthetic pathways .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : UV-Vis spectroscopy is essential for analyzing photochemical properties (e.g., absorption maxima near 300–400 nm). NMR spectroscopy should focus on allyl proton signals (δ 4.5–5.5 ppm) and furanocoumarin backbone resonances. IR spectroscopy can confirm functional groups (e.g., C=O stretches at ~1700 cm⁻¹). Always compare spectral data to reference compounds and report instrument calibration details (e.g., NMR field strength) in supplementary files .

Q. How should researchers design dose-response experiments to evaluate the phototoxicity of this compound in vitro?

- Methodological Answer : Use standardized cell lines (e.g., HaCaT keratinocytes) and control for UV irradiation parameters (wavelength, exposure time). Include positive controls (e.g., 8-methoxypsoralen) and measure viability via MTT assays. Replicate experiments across multiple batches to account for biological variability. Document cell culture conditions and irradiation equipment specifications to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data of this compound across different studies?

- Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., solvent effects, light source differences). Validate findings using orthogonal assays (e.g., comet assays for DNA crosslinking vs. ROS quantification). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate confounding factors .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in photodynamic therapy?

- Methodological Answer : Combine molecular docking studies (e.g., targeting DNA helicases) with kinetic analyses of photoactivation. Use fluorescence microscopy to track cellular uptake and sublocalization. Cross-validate results with knockout cell models (e.g., DNA repair-deficient lines). Supplement with toxicological profiling to assess class-specific effects (e.g., comparing to other furocoumarins) .

Q. How should researchers design experiments to assess the pharmacokinetic properties of this compound while minimizing inter-study variability?

- Methodological Answer : Employ LC-MS/MS for plasma concentration measurements, standardized across labs using reference standards. Control for metabolic variables via in vivo models (e.g., CYP450 knockout mice). Use crossover study designs to reduce intersubject variability. Publish raw chromatographic data and calibration curves in open-access repositories .

Q. What methodologies are effective for integrating computational and experimental data to predict this compound’s metabolite profiles?

- Methodological Answer : Apply in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify potential metabolites, followed by in vitro hepatocyte incubation assays. Validate predictions with high-resolution mass spectrometry. Use mixed-methods frameworks to iteratively refine computational models based on experimental outliers .

Research Integrity and Data Management

Q. How can researchers ensure ethical compliance and data transparency in this compound studies?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose conflicts of interest and provide raw datasets (e.g., spectral files, kinetic curves) in supplementary materials. Follow institutional guidelines for hazardous material handling and obtain IRB approval for biological studies .

Q. What are best practices for conducting systematic reviews on this compound’s safety profile?

- Methodological Answer : Use PRISMA guidelines to screen literature, prioritizing peer-reviewed toxicological studies. Perform supplemental searches on compound classes (e.g., furocoumarins) and child-specific health impacts. Critically appraise sources using AMSTAR-2 criteria to assess bias and reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.